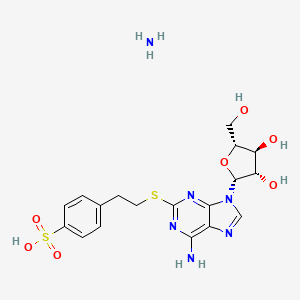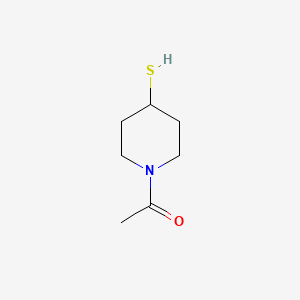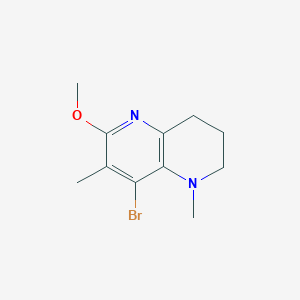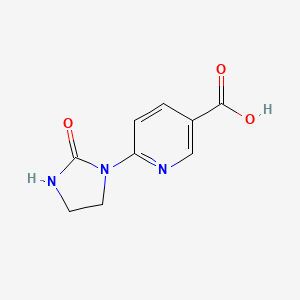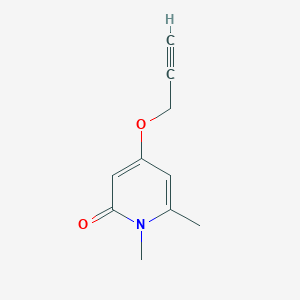
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one
Overview
Description
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one (DMPO) is a synthetic organic compound that has been increasingly studied in the recent years due to its potential applications in the scientific and medical fields. This compound has been found to have a variety of interesting properties, such as its ability to act as a radical scavenger, its chelating properties, and its ability to promote the formation of free radicals.
Scientific Research Applications
Due to its interesting properties, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been studied for a variety of scientific applications. One of the most studied applications is its use as a radical scavenger. 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to have a high affinity for radicals and can be used to scavenge radicals from a variety of biological systems. This makes it a useful tool for studying the effects of free radicals on biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been studied for its potential use in drug delivery systems, due to its ability to chelate metal ions and form complexes with drugs.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is not fully understood, however, it is believed to work by binding to radicals and chelating metal ions. When 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one binds to a radical, it forms a stable complex that is not easily broken down. This allows it to scavenge radicals from a variety of biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to form complexes with metal ions, which can be used to deliver drugs to specific areas of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one are not fully understood, however, it has been found to have a variety of effects on biological systems. For example, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to increase the production of nitric oxide, which can be beneficial for increasing blood flow. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to have anti-inflammatory effects, which can be beneficial for reducing inflammation in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one in lab experiments is its ability to scavenge radicals from a variety of biological systems. This makes it a useful tool for studying the effects of free radicals on biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to form complexes with metal ions, which can be used to deliver drugs to specific areas of the body.
However, there are some limitations to using 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one in lab experiments. For example, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is relatively expensive, which can make it difficult to use in large-scale experiments. Additionally, due to its chemical nature, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one can be toxic to some biological systems, so caution should be taken when using it in experiments.
Future Directions
There are a number of potential future directions for 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one research. One potential direction is to explore its potential use as an antioxidant. 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in drug delivery systems, due to its ability to chelate metal ions and form complexes with drugs. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in cancer treatments, as it has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Finally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in neurodegenerative disease treatments, as it has been found to increase the production of nitric oxide, which can be beneficial for increasing blood flow.
properties
IUPAC Name |
1,6-dimethyl-4-prop-2-ynoxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-4-5-13-9-6-8(2)11(3)10(12)7-9/h1,6-7H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZXRLBAULSRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)
![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride](/img/structure/B1472772.png)
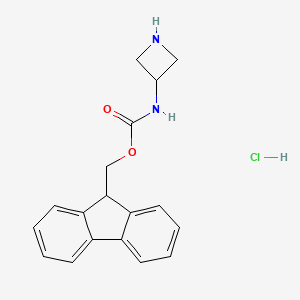

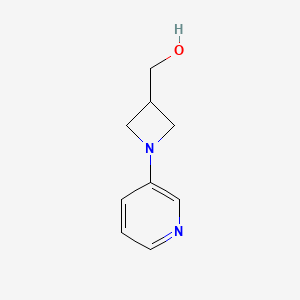
![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)
